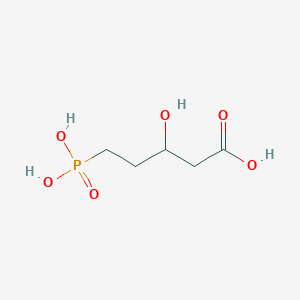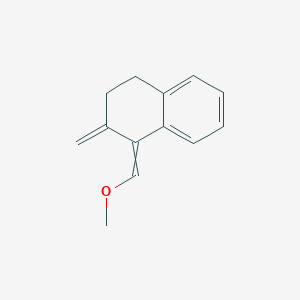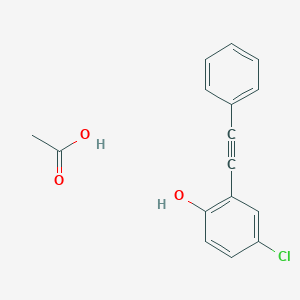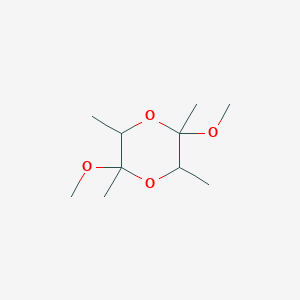![molecular formula C18H28N4O4 B12562299 2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} CAS No. 154396-19-7](/img/structure/B12562299.png)
2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} is a complex organic compound characterized by its unique structure, which includes diazenediyl and oxirane groups
Métodos De Preparación
The synthesis of 2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} typically involves multiple steps. The synthetic route often starts with the preparation of the diazenediyl intermediate, followed by the introduction of the oxirane groups. Reaction conditions may include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions, where nucleophiles replace the oxirane ring, forming new compounds. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and resins, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} involves its interaction with molecular targets through its diazenediyl and oxirane groups. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The pathways involved may include the inhibition of specific enzymes or the activation of signaling pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar compounds to 2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} include:
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: This compound also contains oxirane groups and is used in similar applications.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another compound with oxirane groups, used in the production of advanced materials.
Sorbitol, diether with methyloxirane: Used in industrial applications due to its polyfunctional epoxy resin properties.
Propiedades
Número CAS |
154396-19-7 |
|---|---|
Fórmula molecular |
C18H28N4O4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-[[2-cyano-5-(oxiran-2-ylmethoxy)pentan-2-yl]diazenyl]-2-methyl-5-(oxiran-2-ylmethoxy)pentanenitrile |
InChI |
InChI=1S/C18H28N4O4/c1-17(13-19,5-3-7-23-9-15-11-25-15)21-22-18(2,14-20)6-4-8-24-10-16-12-26-16/h15-16H,3-12H2,1-2H3 |
Clave InChI |
BZEPCTCFUINZGT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCOCC1CO1)(C#N)N=NC(C)(CCCOCC2CO2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


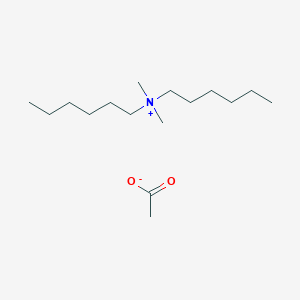
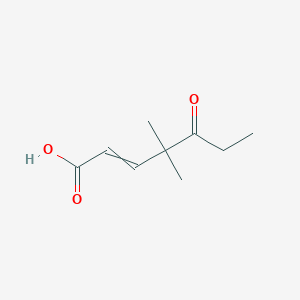

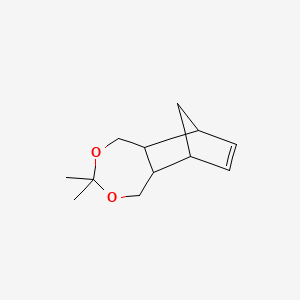
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)
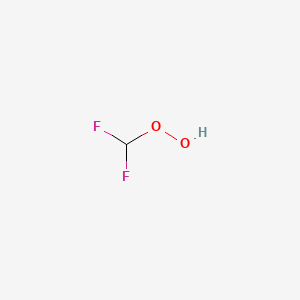
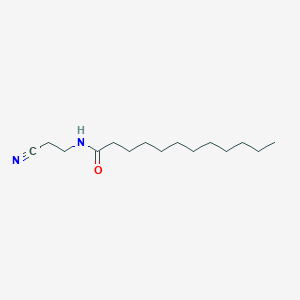
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)

